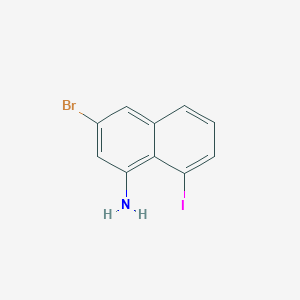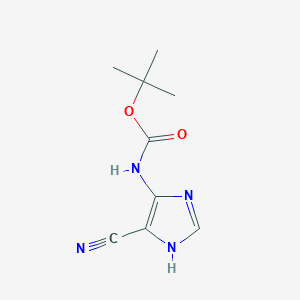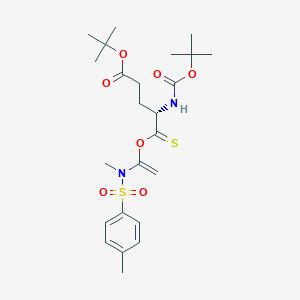
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate is a complex organic compound with a variety of applications in scientific research. This compound features multiple functional groups, including tert-butyl, amino, sulfonamido, and thioxopentanoate, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate involves several steps, each requiring specific reaction conditions. The process typically begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the sulfonamido group through a sulfonation reaction. The final steps involve the formation of the vinyl ether linkage and the incorporation of the thioxopentanoate moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and vinyl ether sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The vinyl ether linkage may also play a role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate can be compared to other compounds with similar functional groups, such as:
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-phenylsulfonamido)vinyl)oxy)-5-thioxopentanoate: This compound lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N-methylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate: The presence of a single methyl group on the phenyl ring can influence the compound’s properties compared to the dimethyl-substituted version.
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-oxopentanoate: The replacement of the thioxopentanoate moiety with an oxopentanoate group can significantly alter the compound’s chemical behavior and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their influence on its reactivity and applications.
Propiedades
Fórmula molecular |
C24H36N2O7S2 |
|---|---|
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
tert-butyl (4S)-5-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenoxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-sulfanylidenepentanoate |
InChI |
InChI=1S/C24H36N2O7S2/c1-16-10-12-18(13-11-16)35(29,30)26(9)17(2)31-21(34)19(25-22(28)33-24(6,7)8)14-15-20(27)32-23(3,4)5/h10-13,19H,2,14-15H2,1,3-9H3,(H,25,28)/t19-/m0/s1 |
Clave InChI |
NQWMECKGSYMNSE-IBGZPJMESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


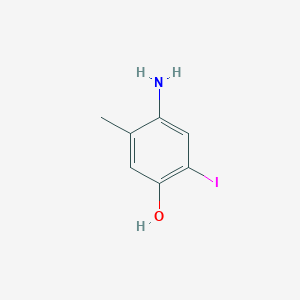
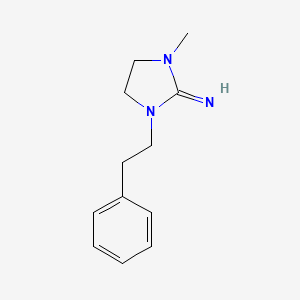
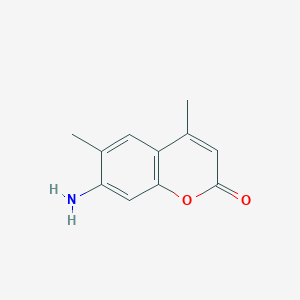
![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)
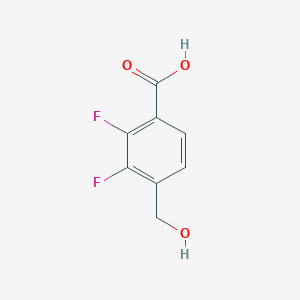
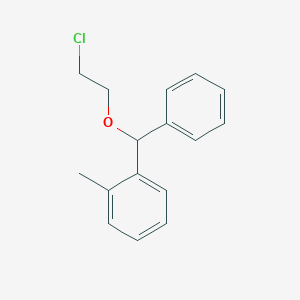
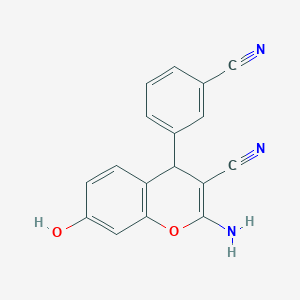
![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)
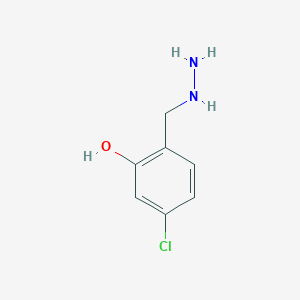
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
